Crystal violet lactone
Overview
Description
Crystal violet lactone, also known as 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide, is a chemical compound that belongs to the class of leuco dyes. It is a lactone derivative of crystal violet and appears as a slightly yellowish crystalline powder in its pure state. This compound is soluble in nonpolar or slightly polar organic solvents and is widely used in various applications due to its unique properties .
Scientific Research Applications
Crystal violet lactone has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator and in the synthesis of other chemical compounds.
Biology: The compound is employed in staining techniques for microscopy.
Medicine: It is used in diagnostic assays and as a component in certain medical devices.
Industry: this compound is used in the production of pressure-sensitive and thermochromic materials, such as carbonless copy paper and thermochromic inks
Mechanism of Action
Target of Action
Crystal Violet Lactone (CVL) is a leuco dye, a lactone derivative of crystal violet . The primary target of CVL is the environment in which it is placed, particularly the pH level. It is used in various applications such as carbonless copy papers, thermochromic dyes, and as a security marker for fuels .
Mode of Action
CVL operates through a process known as halochromism . In an acidic environment, the lactone ring of CVL is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups . This single large conjugated system is a chromophore with strong absorption in the visible spectrum, giving this compound its distinctive color .
Biochemical Pathways
The transformation between the leuco (colorless) and colored form of CVL is a result of the breaking and forming of the lactone ring, which is a common biochemical pathway in lactone formation . This process is influenced by the acidity of the environment .
Result of Action
The primary result of CVL’s action is a visible color change. When the lactone ring is broken in an acidic environment, CVL transforms from a colorless compound to a compound with a strong color . This color change is utilized in various applications, from carbonless copy papers to thermochromic dyes .
Action Environment
The action of CVL is highly dependent on the environmental factors, particularly the pH level. In an acidic environment, the lactone ring of CVL is broken, leading to a color change . Moreover, CVL’s use as a fuel marker can be influenced by the presence of ethanol. CVL readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color . Therefore, the efficacy and stability of CVL are influenced by the acidity and the presence of ethanol in its environment.
Safety and Hazards
Future Directions
CVL is widely used in carbonless copy papers and is also the leuco dye component in some thermochromic dyes . It has novel uses as a security marker for fuels . The future looks bright for the development of novel microencapsulated TCMs possessing nanostructural derived properties that can be effectively used in inks, paints, and coating agents for sustainable energy efficiency and many other applications .
Biochemical Analysis
Biochemical Properties
Crystal Violet Lactone exhibits unique properties in biochemical reactions. The central carbon in the leuco form is in a tetrahedral configuration, with four covalent bonds . In an acidic environment, the lactone ring of this compound is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups .
Cellular Effects
The photophysics of this compound in aqueous and non-aqueous reverse micelles have been explored using UV-vis absorption, steady-state emission, and picosecond time-resolved fluorescence emission spectroscopic techniques . This compound exhibits dual emission bands in a polar aprotic solvent, whereas when this molecule is entrapped in the reverse micelles, it exhibits a single emission band .
Molecular Mechanism
This transformation is influenced by the polarity, viscosity, and proticity of the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the color-changing temperature of a color-changing compound prepared from this compound was found to be 25 °C . With the increase in temperature and mass fraction of microcapsules in the coating, the color difference of the coating showed an upward trend .
Metabolic Pathways
It is known that this compound readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color .
Subcellular Localization
It is known that this compound exhibits different spectral features in reverse micelles at different excitation wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crystal violet lactone is synthesized through a condensation reaction involving N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. The reaction is typically carried out in the presence of a strong acidic condensing agent. The resulting product is then subjected to acid washing, alkali washing, and water washing at elevated temperatures to purify the compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps including condensation, neutralization, filtration, and crystallization. The crude product is dissolved in an organic reagent and subjected to multiple washing steps to remove impurities. The final product is obtained by crystallizing and drying the compound .
Chemical Reactions Analysis
Types of Reactions: Crystal violet lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form colored products.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: The major products are colored derivatives of the original compound.
Reduction: The leuco form of this compound is the primary product.
Substitution: Substituted aromatic compounds are formed depending on the reagents used
Comparison with Similar Compounds
Crystal violet lactone is compared with other similar compounds such as:
Spirolactones: These compounds also exhibit thermochromic properties but differ in their structural configurations.
Fluorans: Similar to this compound, fluorans are used in pressure-sensitive applications.
Spiropyrans: These compounds undergo reversible color changes upon exposure to light or heat.
Uniqueness: this compound is unique due to its high absorption coefficient, high chromaticity, and excellent oil solubility. It is also cost-effective compared to other thermochromic materials .
Properties
IUPAC Name |
6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJDLMMTVZVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
Record name | CRYSTAL VIOLET LACTONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024866 | |
Record name | Crystal Violet lactone | |
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Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder | |
Record name | CRYSTAL VIOLET LACTONE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
Record name | CRYSTAL VIOLET LACTONE | |
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CAS No. |
1552-42-7 | |
Record name | CRYSTAL VIOLET LACTONE | |
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Record name | Crystal Violet lactone | |
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Record name | Crystal Violet lactone | |
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Record name | Crystal violet lactone | |
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Record name | Crystal violet lactone | |
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Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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Record name | Crystal Violet lactone | |
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Record name | 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide | |
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Record name | CRYSTAL VIOLET LACTONE | |
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Melting Point |
356 °F (NTP, 1992) | |
Record name | CRYSTAL VIOLET LACTONE | |
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Retrosynthesis Analysis
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